molecular formula C13H16N2O2 B2463201 Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 81438-54-2

Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2463201
CAS No.: 81438-54-2
M. Wt: 232.283
InChI Key: HYPYGJKUZKWKQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5,7-trimethylimidazo[1,2-a]pyridine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-5-17-13(16)12-10(4)14-11-7-8(2)6-9(3)15(11)12/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPYGJKUZKWKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C(=CC(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331540
Record name ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821674
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

81438-54-2
Record name ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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